molecular formula C16H23NO3S B5591775 [4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

Cat. No. B5591775
M. Wt: 309.4 g/mol
InChI Key: UWIMOQPGEORMEI-UHFFFAOYSA-N
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Description

"[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" is a chemical compound with potential applications in various fields of chemistry and pharmacology. The compound's structure is characterized by a complex fusion of rings including tetrahydrocyclohepta and oxazepan units.

Synthesis Analysis

The synthesis of compounds similar to "[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" often involves multiple steps including the formation of cyanohydrins, lactamization, and reduction processes. A general approach to prepare similar bicyclic aryl piperidine and bicyclic aryl homopiperidine compounds has been discussed in the research by O’Donnell et al. (2004) (O’Donnell et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features planar conformations with certain exceptions in specific rings. For instance, in a related compound studied by Ohishi et al. (1995), molecules adopt almost planar conformations except for the terminal seven-membered oxazepine ring (Ohishi et al., 1995).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can include hydrogenolysis, Pd-catalyzed cyclization, and self-condensation. For example, Singer et al. (2004) discuss a strategy for preparing benzazepine through a tandem Michael addition and Pd-catalyzed cyclization (Singer et al., 2004).

properties

IUPAC Name

[6-(hydroxymethyl)-1,4-oxazepan-4-yl]-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3S/c18-10-12-9-17(6-7-20-11-12)16(19)15-8-13-4-2-1-3-5-14(13)21-15/h8,12,18H,1-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWIMOQPGEORMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)C(=O)N3CCOCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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